Clk1 and Clk4 Inhibitory Potency: ML 315 Versus Harmine
ML 315 hydrochloride inhibits Clk1 and Clk4 with IC50 values of 68 nM and 68 nM, respectively, providing consistent low-nanomolar potency across these two CLK family members . In contrast, the natural product harmine exhibits markedly different selectivity with a reported Dyrk1A IC50 of approximately 33 nM but substantially weaker Clk inhibitory activity [1]. This differential intra-family selectivity profile renders ML 315 a superior tool for experiments requiring balanced CLK family inhibition.
| Evidence Dimension | Kinase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Clk1 IC50 = 68 nM; Clk4 IC50 = 68 nM |
| Comparator Or Baseline | Harmine: Dyrk1A IC50 ≈ 33 nM (weaker Clk inhibition) |
| Quantified Difference | ML 315 achieves sub-100 nM Clk1/4 potency versus harmine's minimal CLK engagement |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
Balanced Clk1/4 inhibition is essential for consistent modulation of alternative splicing programs; compounds with skewed selectivity produce unpredictable transcriptional outcomes.
- [1] DrugMap. Harmine Entry and ML315 Comparative Activity Data. View Source
